(S,R,S)-AHPC-PEG2-acid

Catalog No.
S8390581
CAS No.
M.F
C30H42N4O8S
M. Wt
618.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG2-acid

Product Name

(S,R,S)-AHPC-PEG2-acid

IUPAC Name

3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoic acid

Molecular Formula

C30H42N4O8S

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C30H42N4O8S/c1-19-26(43-18-32-19)21-7-5-20(6-8-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-11-41-13-14-42-12-10-25(37)38/h5-8,18,22-23,27,35H,9-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1

InChI Key

SIVZLYPNCHCMRW-QSEAXJEQSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O

(S,R,S)-AHPC-PEG2-acid is a synthetic compound that has gained considerable attention in various scientific disciplines, particularly in medicinal chemistry and drug development. This compound is characterized by its unique stereochemical configuration, featuring chiral centers that contribute to its complex structural properties. The incorporation of polyethylene glycol (PEG) enhances its solubility and biocompatibility, making it an effective tool for drug delivery systems and therapeutic applications. Specifically, (S,R,S)-AHPC-PEG2-acid serves as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells .

, including:

  • Oxidation: This reaction can modify the compound to form oxidized derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can change functional groups within the compound, impacting its efficacy and interactions.
  • Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound's versatility in chemical applications.

The biological activity of (S,R,S)-AHPC-PEG2-acid is largely attributed to its stereochemistry and functional groups. The chiral centers are critical for determining its binding affinity and selectivity towards specific molecular targets. The PEGylation of this compound significantly improves its pharmacokinetic properties, leading to prolonged circulation time and enhanced bioavailability in biological systems. Furthermore, the acid group present in the structure facilitates hydrogen bonding and electrostatic interactions, which are vital for its biological efficacy .

The synthesis of (S,R,S)-AHPC-PEG2-acid involves several key steps:

  • Chiral Resolution: This step focuses on separating enantiomers to obtain the desired stereochemical configuration.
  • PEGylation: The process involves attaching polyethylene glycol chains to enhance solubility and stability.
  • Acid Functionalization: Introduction of the acid group into the PEGylated intermediate.

In industrial settings, advanced chromatographic techniques may be employed for large-scale chiral resolution, while automated systems ensure consistent PEGylation. Batch processing is typically used to meet production demands while maintaining high purity and yield .

(S,R,S)-AHPC-PEG2-acid finds applications primarily in:

  • Drug Development: It serves as a crucial component in PROTAC technology, enabling targeted protein degradation.
  • Bioconjugation: The compound can be conjugated with various biomolecules for enhanced therapeutic effects.
  • Research Tools: Its unique properties make it valuable for studying protein interactions and cellular mechanisms .

Interaction studies involving (S,R,S)-AHPC-PEG2-acid focus on its binding profiles with various proteins and cellular targets. These studies are essential for understanding how this compound modulates biological pathways and influences cellular functions. The presence of PEG increases solubility in aqueous environments, facilitating better interaction with target molecules .

Several compounds are structurally similar to (S,R,S)-AHPC-PEG2-acid, each exhibiting unique properties:

Compound NameDescriptionUnique Features
(R,S,R)-AHPC-PEG2-acidA stereoisomer with different chiral configurationsDistinct biological activities due to stereochemistry
(S,S,S)-AHPC-PEG2-acidAnother stereoisomerUnique properties that may differ in efficacy
(R,R,R)-AHPC-PEG2-acidExhibits different pharmacokinetic profilesVariations in bioactivity compared to (S,R,S) form

(S,R,S)-AHPC-PEG2-acid stands out due to its specific stereochemistry, which imparts unique biological activities and interactions. The presence of PEG enhances solubility and biocompatibility, making it a versatile compound for various applications. Its ability to undergo diverse

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

618.27233548 g/mol

Monoisotopic Mass

618.27233548 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-01-05

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